molecular formula C20H14N6NaO11S2+ B10799913 WST-8 Sodium

WST-8 Sodium

Cat. No.: B10799913
M. Wt: 601.5 g/mol
InChI Key: VSIVTUIKYVGDCX-UHFFFAOYSA-N
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Description

WST-8 Sodium, also known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium monosodium salt, is a water-soluble tetrazolium salt. It is widely used in colorimetric assays to measure cell viability and proliferation. When reduced by cellular dehydrogenases, this compound produces a water-soluble formazan dye, which can be quantified by measuring absorbance at 450 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WST-8 Sodium involves the reaction of tetrazolium salts with various aromatic compounds under specific conditions. The process typically includes:

    Step 1: Nitration of aromatic compounds to introduce nitro groups.

    Step 2: Sulfonation to add sulfonic acid groups, enhancing water solubility.

    Step 3: Coupling reactions to form the tetrazolium ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: WST-8 Sodium primarily undergoes reduction reactions. When exposed to cellular dehydrogenases in the presence of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), it is reduced to form a formazan dye.

Common Reagents and Conditions:

  • Reagents: NADH, NADPH, cellular dehydrogenases.
  • Conditions: Typically performed in buffered solutions at physiological pH (around 7.4).

Major Products:

Scientific Research Applications

WST-8 Sodium is extensively used in various scientific research fields:

Mechanism of Action

The mechanism of action of WST-8 Sodium involves its reduction by cellular dehydrogenases in the presence of NADH or NADPH. The reduction process converts the slightly yellow this compound into an orange-colored formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells, making it a reliable indicator of cell viability and proliferation .

Comparison with Similar Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces an insoluble formazan product, requiring solubilization steps.
  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to WST-8 Sodium but with different solubility properties.
  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Another tetrazolium salt used in cell viability assays.

Uniqueness of this compound: this compound stands out due to its high water solubility and the production of a water-soluble formazan dye, which simplifies the assay process by eliminating the need for solubilization steps. This makes it more convenient and efficient for high-throughput screening applications .

Properties

Molecular Formula

C20H14N6NaO11S2+

Molecular Weight

601.5 g/mol

IUPAC Name

sodium;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate

InChI

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1

InChI Key

VSIVTUIKYVGDCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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